molecular formula C12H11BrO4 B7959566 Methyl 2-(5-bromo-2-oxo-3,4-dihydro-1-benzopyran-4-YL)acetate

Methyl 2-(5-bromo-2-oxo-3,4-dihydro-1-benzopyran-4-YL)acetate

Cat. No.: B7959566
M. Wt: 299.12 g/mol
InChI Key: MYMPXRWRZKXLDZ-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-2-oxo-3,4-dihydro-1-benzopyran-4-YL)acetate is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromine atom at the 5-position and a methyl ester group at the 2-position of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromo-2-oxo-3,4-dihydro-1-benzopyran-4-YL)acetate typically involves the following steps:

    Bromination: The starting material, 2-oxo-3,4-dihydro-1-benzopyran, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform.

    Esterification: The brominated intermediate is then subjected to esterification with methyl acetate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-2-oxo-3,4-dihydro-1-benzopyran-4-YL)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group at the 2-position can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

Major Products

    Substitution: Substituted benzopyran derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Quinone derivatives.

Scientific Research Applications

Methyl 2-(5-bromo-2-oxo-3,4-dihydro-1-benzopyran-4-YL)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-2-oxo-3,4-dihydro-1-benzopyran-4-YL)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulation of Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Methyl 2-(5-bromo-2-oxo-3,4-dihydro-1-benzopyran-4-YL)acetate can be compared with other benzopyran derivatives, such as:

    Methyl 2-(5-chloro-2-oxo-3,4-dihydro-1-benzopyran-4-YL)acetate: Similar structure but with a chlorine atom instead of bromine, which may result in different biological activities.

    Methyl 2-(5-fluoro-2-oxo-3,4-dihydro-1-benzopyran-4-YL)acetate: Contains a fluorine atom, which can influence the compound’s reactivity and pharmacokinetic properties.

    Methyl 2-(5-iodo-2-oxo-3,4-dihydro-1-benzopyran-4-YL)acetate: Iodine substitution may enhance the compound’s ability to undergo certain chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl 2-(5-bromo-2-oxo-3,4-dihydrochromen-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO4/c1-16-10(14)5-7-6-11(15)17-9-4-2-3-8(13)12(7)9/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMPXRWRZKXLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(=O)OC2=C1C(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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